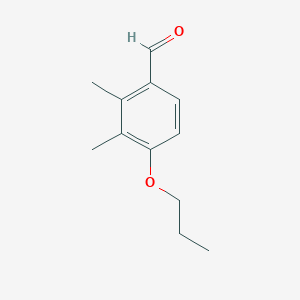
2,3-Dimethyl-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at positions 2 and 3, and a propoxy group at position 4. This compound is used in various chemical syntheses and has applications in different fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-propoxybenzaldehyde typically involves the alkylation of 2,3-dimethylphenol with propyl bromide in the presence of a base, followed by oxidation of the resulting 2,3-dimethyl-4-propoxyphenol to the corresponding aldehyde. The reaction conditions often include:
-
Alkylation
Reagents: 2,3-dimethylphenol, propyl bromide, and a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
-
Oxidation
Reagents: 2,3-dimethyl-4-propoxyphenol and an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Conditions: The oxidation is typically performed at room temperature in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Dimethyl-4-propoxybenzoic acid.
Reduction: 2,3-Dimethyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-propoxybenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity can be exploited in various biochemical assays and synthetic processes.
Comparación Con Compuestos Similares
2,3-Dimethyl-4-propoxybenzaldehyde can be compared with other similar compounds, such as:
2,3-Dimethylbenzaldehyde: Lacks the propoxy group, leading to different reactivity and applications.
4-Propoxybenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.
2,5-Dimethyl-4-propoxybenzaldehyde: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for certain synthetic and research applications.
Propiedades
Número CAS |
820236-89-3 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(8-13)9(2)10(12)3/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
HCKJSSLOZNVRGA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















